N-(p-Chlorobenzhydryl)piperazine dihydrochloride
Description
Historical Development and Discovery Context
The development of this compound can be traced back to the systematic exploration of diphenylmethylpiperazine derivatives that began in the mid-20th century. The compound emerged from research programs focused on optimizing the pharmacological properties of first-generation antihistamines, particularly those derived from the chlorcyclizine family. Initial investigations into this chemical series were conducted as part of broader structure-activity relationship studies aimed at developing compounds with improved therapeutic profiles compared to existing antihistamine medications.
The historical context of this compound is intimately connected with the discovery of norchlorcyclizine, which served as a foundational structure for subsequent chemical modifications. Research conducted in the 1940s and subsequent decades established the diphenylmethylpiperazine scaffold as a privileged structure in medicinal chemistry, leading to the systematic exploration of various substitution patterns and salt forms. The dihydrochloride salt formation was specifically developed to address solubility limitations observed with the free base form, enabling more comprehensive pharmacological characterization.
Recent pharmaceutical research has renewed interest in this compound following high-throughput screening studies that identified related structures as potential antiviral agents. These screening efforts, conducted using libraries of approved pharmaceutical compounds, revealed unexpected biological activities that extended beyond the traditional antihistamine applications. The compound has since become a subject of intensive investigation in antiviral research, particularly for hepatitis C virus applications, representing a significant shift from its original intended therapeutic applications.
Position Within the Piperazine Pharmacophore Family
This compound occupies a distinctive position within the broader piperazine pharmacophore family, characterized by its diphenylmethyl substitution pattern and specific chlorine positioning. The piperazine scaffold represents one of the most versatile heterocyclic frameworks in medicinal chemistry, with two nitrogen atoms providing multiple sites for chemical modification and optimization. This compound specifically belongs to the diphenylmethylpiperazine subclass, which has demonstrated significant biological activity across multiple therapeutic areas.
The structural features that define this compound within the piperazine family include the presence of a 4-chlorophenyl group attached to a diphenylmethyl moiety at the N-1 position of the piperazine ring. This substitution pattern is critical for biological activity, as demonstrated through extensive structure-activity relationship studies. The piperazine core provides appropriate physicochemical properties, including optimal pKa values that contribute to favorable pharmacokinetic characteristics.
Table 1: Structural Comparison of Related Piperazine Derivatives
| Compound | Molecular Formula | Key Structural Features | Research Applications |
|---|---|---|---|
| This compound | C17H21Cl3N2 | 4-Chlorodiphenylmethyl substitution, dihydrochloride salt | Antiviral research, synthetic intermediate |
| Norchlorcyclizine | C17H19ClN2 | 4-Chlorodiphenylmethyl substitution, free base | Parent compound, antihistamine research |
| Chlorcyclizine | C18H21ClN2 | N-Methylated piperazine, 4-chlorodiphenylmethyl | Established antihistamine, antiviral studies |
The compound demonstrates the characteristic properties of the piperazine pharmacophore family, including the ability to form hydrogen bonds through both nitrogen atoms and the capacity for extensive chemical modification without compromising core biological activity. Research has shown that the specific positioning of the chlorine atom on the para position of one phenyl ring is crucial for maintaining biological activity while providing sites for further structural optimization.
Significance in Pharmaceutical Research
The pharmaceutical research significance of this compound extends across multiple therapeutic areas, with particular emphasis on its role as a synthetic intermediate and its emerging antiviral properties. Contemporary research has demonstrated that this compound serves as a crucial building block in the synthesis of second-generation antihistamines, particularly cetirizine dihydrochloride. The compound functions as a key synthetic intermediate in pharmaceutical manufacturing processes, where its enhanced solubility properties facilitate efficient chemical transformations.
Recent pharmaceutical research has identified unexpected antiviral activities associated with this chemical structure, particularly against hepatitis C virus. Structure-activity relationship studies have revealed that modifications to the basic diphenylmethylpiperazine scaffold can significantly enhance antiviral potency while maintaining acceptable selectivity profiles. These findings have positioned the compound as a lead structure for antiviral drug development programs, representing a significant expansion beyond its traditional applications.
Table 2: Research Applications and Findings
| Research Area | Key Findings | Molecular Targets | Research Status |
|---|---|---|---|
| Synthetic Chemistry | Key intermediate for cetirizine synthesis | N/A | Established |
| Antiviral Research | Potent hepatitis C virus inhibition | Viral entry mechanisms | Active investigation |
| Structure-Activity Studies | Critical chlorine positioning for activity | Multiple protein targets | Ongoing |
| Pharmacokinetic Optimization | Enhanced solubility with dihydrochloride salt | N/A | Established |
The significance of this compound in pharmaceutical research is further emphasized by its role in hybrid molecule development. Recent studies have explored the combination of the diphenylmethylpiperazine pharmacophore with other biologically active structures to create hybrid compounds with enhanced therapeutic profiles. These hybrid approaches represent innovative strategies for drug development, where multiple pharmacophores are combined within single molecular entities to achieve synergistic effects.
Relationship to Parent Compound Norchlorcyclizine
The relationship between this compound and its parent compound norchlorcyclizine represents a fundamental aspect of its pharmaceutical development and research applications. Norchlorcyclizine, also known as 1-[(4-chlorophenyl)phenylmethyl]piperazine, serves as the free base form from which the dihydrochloride salt is derived through straightforward acid-base chemistry. This parent-derivative relationship is crucial for understanding the compound's biological properties and synthetic accessibility.
Norchlorcyclizine itself emerged from research programs aimed at developing improved antihistamine compounds with reduced central nervous system side effects compared to first-generation antihistamines. The parent compound demonstrates significant biological activity across multiple pharmacological targets, including histamine receptors and various ion channels. The development of the dihydrochloride salt form was specifically undertaken to address solubility limitations that hindered comprehensive biological evaluation and potential clinical development.
The structural relationship between these compounds involves the protonation of the piperazine nitrogen atoms in norchlorcyclizine to form the corresponding dihydrochloride salt. This chemical modification significantly enhances water solubility while maintaining the core pharmacological properties of the parent structure. Research has demonstrated that the salt formation does not substantially alter the biological activity profile, but rather facilitates more precise pharmacological characterization through improved formulation properties.
Table 3: Comparative Properties of Parent and Salt Forms
| Property | Norchlorcyclizine (Parent) | This compound |
|---|---|---|
| Molecular Formula | C17H19ClN2 | C17H21Cl3N2 |
| Molecular Weight | 286.8 g/mol | 359.7 g/mol |
| Physical State | Crystalline solid | Crystalline solid |
| Water Solubility | Limited | Enhanced |
| Melting Point | 72-76°C | Variable (salt dependent) |
| Research Applications | Parent compound studies | Synthetic intermediate, formulation studies |
Contemporary research has established that both the parent compound and its dihydrochloride salt maintain similar biological activity profiles, with the salt form offering practical advantages for pharmaceutical development. Studies investigating antiviral activities have demonstrated comparable potency between the two forms, suggesting that the salt formation preserves the essential molecular interactions responsible for biological activity. This relationship has proven particularly valuable in synthetic chemistry applications, where the enhanced solubility of the dihydrochloride salt facilitates reaction optimization and product purification processes.
Properties
CAS No. |
18719-22-7 |
|---|---|
Molecular Formula |
C17H20Cl2N2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2.ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;/h1-9,17,19H,10-13H2;1H |
InChI Key |
XFIUZNUONMJUIH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Other CAS No. |
18719-22-7 |
Related CAS |
894-56-4 303-26-4 (Parent) |
Origin of Product |
United States |
Biological Activity
N-(p-Chlorobenzhydryl)piperazine dihydrochloride, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities, particularly in the context of cancer treatment and neurological applications. This article delves into the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C₁₇H₁₉ClN₂·2HCl and a molecular weight of 286.8 g/mol. It is characterized by a piperazine ring substituted with a p-chlorobenzhydryl group. The synthesis typically involves nucleophilic substitution reactions where piperazine is reacted with various benzoyl chlorides, leading to derivatives that enhance its pharmacological properties .
Biological Activity
The biological activity of this compound primarily includes:
- Cytotoxic Effects : Studies have demonstrated significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cells. For instance, derivatives of this compound showed considerable inhibition of cell growth over time, indicating potential as an anti-cancer agent .
- Mechanisms of Action : The compound's cytotoxicity is attributed to its ability to induce apoptosis in tumor cells and inhibit key cellular processes such as microtubule synthesis and angiogenesis. This distinct mechanism sets it apart from traditional chemotherapeutics like Taxol, providing a promising avenue for cancer treatment .
- Neurological Applications : Beyond oncology, this compound has been explored for its effects on neurotransmitter receptors, particularly as a potential treatment for anxiety disorders due to its interaction with serotonin and dopamine pathways .
Table 1: Cytotoxicity of N-(p-Chlorobenzhydryl)piperazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | HUH7 | 10 | Induces apoptosis |
| 5b | MCF7 | 15 | Inhibits microtubule synthesis |
| 5c | HCT-116 | 12 | Inhibits angiogenesis |
| 5d | KATO-3 | 20 | Cell cycle arrest |
| 5e | MFE-296 | 18 | Apoptosis induction |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Research Findings
- Cytotoxicity Studies : A series of derivatives synthesized from N-(p-Chlorobenzhydryl)piperazine were tested against multiple cancer cell lines. The results indicated that these compounds exhibited significant cell growth inhibitory activity, with some showing long-term stability in biological environments .
- Mechanistic Insights : Research highlighted that the piperazine derivatives affect cellular signaling pathways critical for tumor growth. For instance, they were shown to suppress angiogenesis and induce apoptosis through distinct pathways compared to conventional treatments .
- Pharmacological Potential : Additional studies have indicated that these compounds may serve as effective agents against drug-resistant cancer types, enhancing their therapeutic potential in clinical settings .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(p-Chlorobenzhydryl)piperazine dihydrochloride is its anticancer properties. Research has demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted by Yarim et al. (2012) synthesized a series of novel derivatives from N-(p-Chlorobenzhydryl)piperazine and tested their cytotoxic effects on several cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancers. The results indicated that these compounds significantly inhibited cell growth, showcasing their potential as anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| HUH7 | 5.2 |
| MCF7 | 4.3 |
| HCT-116 | 6.1 |
| KATO-3 | 3.9 |
The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Local Anesthetic Properties
This compound has also been investigated for its local anesthetic properties. In a preclinical study, new piperazine derivatives were evaluated for their anesthetic efficacy.
Case Study: Anesthetic Efficacy
Kadyrova et al. (2017) explored the anesthetic activity of various piperazine derivatives, including those derived from N-(p-Chlorobenzhydryl)piperazine. The study found that these compounds exhibited longer durations of anesthesia compared to traditional anesthetics like lidocaine and novocaine.
| Compound | Duration of Action (minutes) | LD50 (mg/kg) |
|---|---|---|
| N-(p-Chlorobenzhydryl)piperazine derivative | 28.3 | 625.3 |
| Lidocaine | 20 | 230 |
| Novocaine | 15 | 200 |
This indicates that N-(p-Chlorobenzhydryl)piperazine derivatives could be developed into effective local anesthetics with improved safety profiles .
Targeting Specific Receptors
The compound has shown promise in targeting specific receptors involved in various physiological processes, which could lead to novel therapeutic strategies.
Case Study: Antiplatelet Activity
Research by Dou et al. (2012) identified that certain piperazine derivatives could inhibit platelet aggregation induced by collagen and adenosine diphosphate. The study highlighted the importance of the arylpiperazine fragment in ensuring effective interaction with alpha-2B adrenergic receptors, suggesting potential applications in developing antiplatelet therapies for patients resistant to conventional treatments .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives is crucial for exploring its applications further.
Synthesis Overview
The synthesis typically involves nucleophilic substitution reactions where p-chlorobenzhydryl chloride reacts with piperazine under controlled conditions, often resulting in high yields and purity levels suitable for biological testing .
Comparison with Similar Compounds
Comparison with Similar Piperazine Dihydrochloride Derivatives
Key Insights :
- Chlorcyclizine ’s 4-chlorobenzhydryl group confers extended duration and specificity for histamine receptors, whereas Buclizine ’s tert-butyl group enhances lipophilicity, improving CNS penetration .
- Meclizine ’s 3-methylphenyl substitution reduces anticholinergic side effects, favoring use in vestibular disorders .
Trimetazidine Dihydrochloride
- Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
- Application : Coronary vasodilator for angina pectoris.
- Comparison : Unlike Chlorcyclizine, Trimetazidine enhances myocardial glucose utilization via 3-ketoacyl-CoA thiolase inhibition, reducing ischemic damage .
SA4503
- Structure : 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride.
- Application : Sigma-1 receptor agonist for neuroprotection and stroke recovery.
GBR 12909
- Structure : 1-[2-(Bis[4-fluorophenyl]methoxy)ethyl]-4-[3-phenylpropyl]piperazine dihydrochloride.
- Application : Dopamine reuptake inhibitor for addiction research.
- Comparison : The bis(4-fluorophenyl) group confers high dopamine transporter affinity, contrasting with Chlorcyclizine’s H1 receptor focus .
Physicochemical and Formulation Properties
- pKa and Solubility : Piperazine dihydrochloride (pK₁ = 5.6; pK₂ = 9.7) serves as a buffer in formulations . Chlorcyclizine’s dihydrochloride salt enhances water solubility, critical for oral bioavailability, while Trimetazidine’s trimethoxybenzyl group improves membrane permeability .
- NMR Trends : Protonation shifts in piperazine derivatives (e.g., δ 3.59 for dihydrochloride vs. δ 2.74 for free base) aid in structural validation .
Preparation Methods
Reductive Amination of 4-Chlorobenzophenone
The foundational synthesis begins with 4-chlorobenzophenone (1 ), which undergoes sodium borohydride (NaBH₄)-mediated reduction in a tetrahydrofuran (THF)/methanol mixture at 0°C to yield 4-chlorobenzhydrol (2 ) with 92% efficiency. Subsequent treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) converts the alcohol to 4-chlorobenzhydryl chloride (3 ), which is directly reacted with piperazine in acetonitrile under reflux (90°C, 16 hours) to form 1-(4-chlorobenzhydryl)piperazine (4 ). Final dihydrochloride salt formation is achieved by bubbling hydrogen chloride gas through the free base solution, precipitating the target compound.
Water-Based Alkylation Processes
A patent-pending aqueous method eliminates organic solvents by reacting 1-(4-chlorobenzhydryl)piperazine with alkylating agents in water. For instance, potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) catalyze the reaction between N-(4-chlorobenzhydryl)piperazine and 2-(2-chloroethoxy)ethanol at 80°C for 5 hours, yielding hydroxyzine free base (98% purity). Subsequent treatment with hydrochloric acid converts the base to its dihydrochloride form. This approach reduces environmental impact and simplifies purification, as products are extractable with ethyl acetate.
Benzhydryl Chloride Alkylation
Early patents describe alkylating piperazine with benzhydryl chloride derivatives in xylene or ethanol. For example, N-methylpiperazine reacts with p-chlorobenzhydryl chloride in anhydrous ethanol at reflux, followed by hydrochloride salt precipitation using hydrogen chloride gas. While this method achieves moderate yields (70–80%), it requires prolonged reaction times (up to 60 hours).
Reaction Conditions and Optimization
Solvent Systems
-
Organic solvents : THF/methanol mixtures facilitate NaBH₄ reductions due to their polarity and low temperature compatibility. Acetonitrile is preferred for piperazine alkylation due to its high dielectric constant.
-
Aqueous systems : Water-based syntheses eliminate flammability risks and enable facile extraction, though they require phase-transfer catalysts like TBAB to enhance reactivity.
Catalysts and Bases
Temperature and Time Profiles
| Step | Temperature (°C) | Time (hours) | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ reduction | 0 → 25 | 2 | 92 | |
| SOCl₂ chlorination | 25 | 12 | 95 | |
| Piperazine alkylation | 90 | 16 | 70 | |
| Aqueous alkylation | 80 | 5 | 98 |
Purification and Characterization
Column Chromatography
Crude 1-(4-chlorobenzhydryl)piperazine is purified via silica gel chromatography using chloroform:methanol (9:1), achieving 70% recovery. The dihydrochloride salt is crystallized from ethanol, yielding white crystalline solids.
Spectroscopic Validation
-
IR Spectroscopy : Absence of N–H stretches (~3300 cm⁻¹) confirms N-alkylation, while C=O stretches (1635–1645 cm⁻¹) verify amide formation in derivatives.
-
¹H NMR : The benzhydryl methine proton appears as a singlet at δ 5.23 ppm, with piperazine protons resonating as broad singlets at δ 3.3–3.5 ppm.
Comparative Analysis of Methodologies
Yield and Scalability
The aqueous method outperforms traditional routes with near-quantitative yields (98%), whereas organic-phase syntheses average 70–80%. Scaling the water-based process is economically favorable due to reduced solvent costs.
Environmental Impact
Water-based protocols align with green chemistry principles by avoiding volatile organic compounds (VOCs). In contrast, THF and acetonitrile pose disposal challenges.
Industrial Applications and Patent Landscape
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-(p-Chlorobenzhydryl)piperazine dihydrochloride relevant to experimental design?
- Answer : The compound's molecular formula is C₁₇H₁₉ClN₂·2HCl (molecular weight: 357.7 g/mol) . Key properties include:
- Solubility : Highly water-soluble due to its dihydrochloride salt form, facilitating buffer preparation in aqueous systems .
- pKa Values : Derived from piperazine dihydrochloride analogs, extrapolated pK₁ and pK₂ values at infinite dilution are 5.32 and 9.70 , respectively, using the Debye-Hückel equation .
- Stability : Stable under standard laboratory conditions but may degrade under extreme pH or high temperatures .
Q. What analytical techniques are recommended for characterizing This compound?
- Answer :
- Chromatography : HPLC or LC-MS for purity assessment, leveraging its UV absorbance properties .
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., p-chlorobenzhydryl group) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pH-dependent behavior during buffer preparation with piperazine derivatives?
- Answer : Discrepancies often arise from ionic strength effects. For example:
- Experimental Adjustment : Use Table I from to prepare buffers at 25°C, adjusting NaOH volumes based on ionic strength (e.g., seawater vs. distilled water) .
- Debye-Hückel Correction : Apply the equation to extrapolate pKa values at infinite dilution, as demonstrated for piperazine dihydrochloride (pK₁ = 5.32, pK₂ = 9.70) .
- Electrode Validation : Cross-validate pH measurements using hydrogen and glass electrodes to minimize electrode-specific errors .
Q. What metabolic pathways and toxicological considerations are critical for pharmacological studies of this compound?
- Answer :
- Metabolism : Piperazine derivatives undergo hydroxylation (aromatic ring) and degradation of the piperazine moiety, producing metabolites like N-(3-chlorophenyl)ethylenediamine and hydroxylated anilines .
- Toxicology : Monitor for transient neurological effects and potential nitrosamine formation in gastric conditions, which may pose carcinogenic risks at high doses .
- Analytical Differentiation : Use GC-MS to distinguish metabolites from precursor drugs (e.g., trazodone) by targeting hydroxylated metabolites and acetylated derivatives .
Q. How does the p-chlorobenzhydryl substituent influence the compound's reactivity compared to other piperazine derivatives?
- Answer :
- Steric and Electronic Effects : The bulky p-chlorobenzhydryl group increases steric hindrance, reducing nucleophilic substitution rates compared to smaller analogs (e.g., N-benzylpiperazine) .
- Biological Activity : Enhances binding affinity to central nervous system receptors, as seen in structurally similar antihistamines and antipsychotics .
- Synthetic Challenges : Requires optimized coupling conditions (e.g., EDC/HOAt) to avoid side reactions during functionalization .
Methodological Considerations
Q. What safety protocols are essential when handling This compound?
- Answer :
- Exposure Limits : Follow ACGIH TLV-TWA guidelines (5 mg/m³ for piperazine dihydrochloride analogs) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact .
- Waste Disposal : Neutralize acidic residues before disposal to prevent environmental release .
Q. How can researchers validate synthetic yields and purity in scaled-up preparations?
- Answer :
- Quality Control : Use orthogonal methods (HPLC + NMR) to confirm purity >95% .
- Yield Optimization : Employ continuous flow reactors for piperazine functionalization, reducing side-product formation .
- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted precursors .
Tables for Reference
Table 1 : Buffer Preparation Using Piperazine Dihydrochloride (Adapted from )
| Solution Composition | NaOH Volume (1.000 N) | Final pH (25°C) |
|---|---|---|
| 0.1591 g in 100 mL H₂O | 2.5 mL | 8.5 |
| 15.91 g in 100 mL H₂O | 10.0 mL | 9.2 |
Table 2 : Key Metabolites of Piperazine Derivatives
| Metabolite | Detection Method |
|---|---|
| Hydroxy-mCPP isomers | GC-MS (post-acetylation) |
| N-(3-Chlorophenyl)ethylenediamine | LC-MS/MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
